3,5-Dibromo-4-methylbenzene-1,2-diamine
Description
3,5-Dibromo-4-methylbenzene-1,2-diamine is a halogenated aromatic diamine featuring bromine substituents at the 3- and 5-positions and a methyl group at the 4-position of the benzene ring. Such diamines are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing heterocyclic compounds like indoloquinoxalines or coordination complexes .
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8Br2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 |
InChI Key |
RSFQXXPRDCNQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-methylbenzene-1,2-diamine is commonly synthesized through the bromination of 4-methylbenzene-1,2-diamine. The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves a multi-step synthesis process. This includes the initial bromination of 4-methylbenzene-1,2-diamine followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Major products are nitro derivatives of the original compound.
Reduction: Reduced forms of the compound with different functional groups
Scientific Research Applications
3,5-Dibromo-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of dyes, pigments, and photosensitive materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares key features of 3,5-Dibromo-4-methylbenzene-1,2-diamine with its analogs:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Not provided | 3-Br, 5-Br, 4-CH₃ | ~301.97 (calculated) | Pharmaceutical intermediates, materials |
| 3,6-Dibromobenzene-1,2-diamine | Not provided | 3-Br, 6-Br | 273.93 | Industrial synthesis, polymers |
| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | 4-Br | 203.04 | Ligand synthesis, corrosion inhibitors |
| 3,5-Dimethyl-1,2-phenylenediamine | 3171-46-8 | 3-CH₃, 5-CH₃ | 136.19 | Organic electronics, dye precursors |
Key Observations:
- Substituent Effects: Bromine atoms increase molecular weight and polarity compared to methyl groups, influencing solubility and reactivity. The 3,5-dibromo-4-methyl derivative’s steric hindrance may reduce nucleophilic aromatic substitution rates relative to mono-bromo analogs .
- Isomerism : The 3,5-dibromo isomer (target compound) vs. 3,6-dibromobenzene-1,2-diamine () highlights positional effects on electronic properties and crystal packing, critical for material applications .
Biological Activity
3,5-Dibromo-4-methylbenzene-1,2-diamine, also known as 3,6-dibromobenzene-1,2-diamine, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H8Br2N2 and features two bromine atoms and two amino groups attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Various studies have investigated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of different cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it can inhibit protein kinases that play a crucial role in signaling pathways associated with tumor growth.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.
The mechanism by which this compound exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound's ability to form halogen bonds, which can facilitate binding to target sites on proteins or nucleic acids.
Case Study 1: Anticancer Efficacy
A study conducted on human malignant cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The selectivity index (SI), which measures toxicity to cancer cells versus normal cells, indicated a favorable profile for this compound.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 5.0 | 10 |
| HSC-2 (Carcinoma) | 3.0 | 8 |
| Normal Fibroblasts | 50.0 | - |
Case Study 2: Enzyme Inhibition
In vitro studies revealed that this compound effectively inhibited specific kinases involved in cell signaling pathways. The inhibition was dose-dependent and showed a significant reduction in enzyme activity at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
